![molecular formula C19H17NO4S2 B040094 Naroparcil CAS No. 120819-70-7](/img/structure/B40094.png)
Naroparcil
Overview
Description
Naroparcil, also known as LF 90055, is the lead compound in a series of orally-active antithrombotics . It is an analogue of LF 1351, a compound shown to have antithrombotic action . The antithrombotic activity of naroparcil is dependent on modification in the plasma glycosaminoglycans (GAG) profile which inactivates thrombin via heparin cofactor II (HCII) .
Molecular Structure Analysis
Naroparcil is a small molecule drug . Its molecular formula is C19H17NO4S2 . Unfortunately, the specific molecular structure analysis of Naroparcil is not available in the search results.
Chemical Reactions Analysis
Naroparcil acts as an acceptor for the transfer of a galactose residue from UDP-galactose by a microsomal enzyme preparation of galactosyltransferase I . A typical Michaelis-Menten curve was obtained, giving a calculated Km value for naroparcil .
Scientific Research Applications
Antithrombotic Action : Naroparcil is known for initiating the biosynthesis of antithrombotic free glycosaminoglycan (GAG) chains in vivo, correlating with its antithrombotic action (Masson et al., 1995).
Increase in Antithrombin Activity : The compound has been found to increase antithrombin activity and plasma glycosaminoglycan levels, which likely contributes to its antithrombotic activity. This effect was observed in a study using rabbit models (Masson et al., 1995).
Treatment of Vascular Conditions : Naroparcil has shown promising results in decreasing intimal thickening and preserving the vascular lumen in a rabbit model of arterial injury. This suggests potential applications in treating vascular conditions and reducing the risk of related complications (Bélichard et al., 1995).
Effectiveness in Hypercholesterolemic Rabbits : In studies involving hypercholesterolemic rabbits, Naroparcil treatment preserved the arterial lumen and reduced intimal thickness following arterial injury, highlighting its potential in managing cholesterol-related vascular issues (Steg et al., 1995).
Venous Antithrombotic Profile : Naroparcil has a safe venous antithrombotic profile when administered orally. Its effectiveness as an antithrombotic agent has been compared to the associated risk of bleeding, indicating a favorable therapeutic profile (Millet et al., 1994).
Mechanism of Antithrombotic Effects : Further studies revealed that Naroparcil's antithrombotic activity is dependent on modifications in the plasma GAG profile. This mechanism involves the inactivation of thrombin via heparin cofactor II, elucidating the biochemical pathways through which Naroparcil exerts its antithrombotic effects (Masson et al., 1999).
Future Directions
properties
IUPAC Name |
4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFEPKOGMHYNH-LULLPPNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naroparcil | |
CAS RN |
120819-70-7 | |
Record name | Naroparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAROPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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